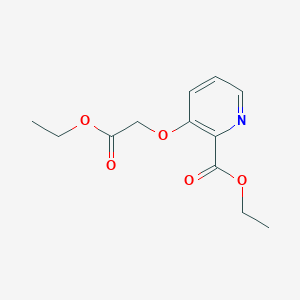

Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-3-16-10(14)8-18-9-6-5-7-13-11(9)12(15)17-4-2/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDXCAVYBAKBNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(N=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618161 | |

| Record name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107095-98-7 | |

| Record name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate, a functionalized pyridine derivative of interest in medicinal chemistry and materials science. As specific literature on this exact molecule is scarce, this document synthesizes information on its constituent parts and analogous structures to present a detailed profile. The guide covers its molecular structure, predictable physicochemical properties, a robust two-step synthetic pathway with detailed experimental protocols, and predicted spectroscopic data for structural confirmation. Furthermore, it explores the potential applications of this molecule, drawing from the well-established roles of picolinate derivatives as "privileged" scaffolds in drug discovery, particularly as enzyme inhibitors and metal chelating agents.[1] This guide is intended to be a foundational resource for researchers considering the synthesis and utilization of this and similar compounds in their work.

Introduction and Molecular Structure

This compound is a pyridine-2-carboxylic acid derivative featuring two distinct ester functionalities and an ether linkage. The core structure is a picolinate moiety, which is known to be a versatile scaffold in the development of biologically active molecules.[1][2][3][4][5] The substituent at the 3-position, an ethoxycarbonylmethoxy group, introduces additional points for hydrogen bonding and potential coordination sites, making it an intriguing candidate for applications in coordination chemistry and as a building block for more complex molecules.

IUPAC Name: Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate Molecular Formula: C₁₂H₁₅NO₅ Molecular Weight: 253.25 g/mol Canonical SMILES: CCOC(=O)C1=NC=CC=C1OCC(=O)OCC

The structural features—a pyridine ring, an ethyl ester at the 2-position, an ether linkage at the 3-position, and a terminal ethyl ester on the substituent—dictate its chemical reactivity, potential for forming intermolecular interactions, and overall physicochemical properties.

Physicochemical Properties

| Property | Value (Predicted/Analog Data) | Source/Basis |

| Physical State | Colorless to pale yellow liquid or low-melting solid | Analogy to Ethyl Picolinate and other substituted esters. |

| Boiling Point | > 250 °C | Extrapolated from Ethyl Picolinate (240-241 °C) with increased molecular weight.[6] |

| Melting Point | Not available | Likely low, given the liquid nature of similar esters. |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF, Ethanol). Sparingly soluble in water. | Based on the presence of ester and ether groups and the aromatic ring. |

| pKa (of conjugate acid) | ~1-2 | The pyridine nitrogen is weakly basic due to the electron-withdrawing ester group. |

| LogP | ~1.5 - 2.5 | Calculated estimate based on structural fragments. |

Synthesis and Mechanism

The most logical and efficient synthetic route to this compound is a two-step process starting from 3-hydroxypicolinic acid. This pathway involves an initial Fischer-Speier esterification followed by a Williamson ether synthesis.

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 3-hydroxypicolinate (Intermediate)

This step involves the acid-catalyzed esterification of the carboxylic acid group of 3-hydroxypicolinic acid.

Reaction: 3-Hydroxypicolinic Acid + Ethanol --(H₂SO₄)--> Ethyl 3-hydroxypicolinate + H₂O

Causality and Experimental Choices:

-

Catalyst: A strong acid catalyst like sulfuric acid (H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

-

Solvent/Reagent: Absolute ethanol is used in excess to serve as both the reactant and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.

-

Reaction Condition: Refluxing is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.

-

Work-up: The reaction mixture is neutralized with a weak base (e.g., saturated sodium bicarbonate solution) to quench the acid catalyst and remove any unreacted starting material. An aqueous workup followed by extraction isolates the ester product.

Detailed Experimental Protocol:

-

To a 250 mL round-bottom flask, add 3-hydroxypicolinic acid (10.0 g, 71.9 mmol) and absolute ethanol (100 mL).

-

Stir the suspension and cool the flask in an ice bath. Slowly add concentrated sulfuric acid (1.0 mL) dropwise.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 12-16 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 40 mL) and brine (40 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford Ethyl 3-hydroxypicolinate.

| Property | Value (Experimental/Predicted) | Source |

| CAS Number | 73406-50-5 | [6] |

| Molecular Formula | C₈H₉NO₃ | [7] |

| Molecular Weight | 167.16 g/mol | [6] |

| Boiling Point | 345.9 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.234 g/cm³ (Predicted) | [6] |

| LogP | 0.96 (Predicted) | [6] |

Step 2: Synthesis of this compound

This step is a classic Williamson ether synthesis, where the hydroxyl group of the precursor is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethyl haloacetate.[8][9][10]

Reaction: Ethyl 3-hydroxypicolinate + Ethyl Chloroacetate --(Base)--> this compound + Salt

Causality and Experimental Choices:

-

Base: A moderately strong, non-nucleophilic base is required to deprotonate the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is a common, cost-effective choice that is strong enough for phenols but avoids hydrolysis of the ester groups.[8] For faster reactions, a stronger base like sodium hydride (NaH) can be used in an anhydrous aprotic solvent.

-

Alkylating Agent: Ethyl chloroacetate or ethyl bromoacetate can be used. Ethyl bromoacetate is more reactive but also more expensive and lachrymatory.[11][12] Ethyl chloroacetate is a suitable and commonly used alternative.[13][14][15][16][17]

-

Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal. These solvents can dissolve the ionic alkoxide intermediate and do not participate in the reaction.[9] Acetone is often preferred for its lower boiling point, making removal easier.

-

Reaction Condition: Heating the reaction mixture accelerates the Sₙ2 reaction. Refluxing in acetone (approx. 56 °C) is a common condition.

Detailed Experimental Protocol:

-

To a 250 mL round-bottom flask, add Ethyl 3-hydroxypicolinate (10.0 g, 59.8 mmol) and anhydrous acetone (100 mL).

-

Add finely pulverized anhydrous potassium carbonate (12.4 g, 89.7 mmol, 1.5 equivalents).

-

Stir the suspension vigorously and add ethyl chloroacetate (7.3 mL, 65.8 mmol, 1.1 equivalents) dropwise.

-

Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 8-12 hours.

-

Monitor the reaction's progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 40 mL) and brine (40 mL) to remove any remaining salts and DMF if used.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product.

-

Purify via flash column chromatography on silica gel if necessary.

Spectroscopic Characterization (Predicted)

Confirmation of the structures of the intermediate and final product would rely on standard spectroscopic techniques. The following are predicted data based on the known effects of the functional groups.

Predicted Data for Ethyl 3-hydroxypicolinate

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.0-11.0 (br s, 1H, -OH), 8.2-8.3 (dd, 1H, H6), 7.3-7.5 (m, 2H, H4, H5), 4.45 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 165.0 (C=O, ester), 158.0 (C3-OH), 145.0 (C6), 140.0 (C2), 125.0 (C4), 120.0 (C5), 62.0 (-OCH₂CH₃), 14.5 (-OCH₂CH₃). |

| IR (ATR, cm⁻¹) | 3200-2800 (broad, O-H), 3100-3000 (Ar C-H), 2980 (Alkyl C-H), 1720 (C=O, ester), 1600, 1580 (C=C, Ar), 1250 (C-O, ester). |

| MS (ESI+) | m/z 168.06 [M+H]⁺, 190.04 [M+Na]⁺.[7] |

Predicted Data for this compound

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.30 (dd, 1H, H6), 7.45 (dd, 1H, H4), 7.35 (dd, 1H, H5), 4.80 (s, 2H, -OCH₂CO-), 4.45 (q, 2H, C(2)-COOCH₂CH₃), 4.25 (q, 2H, -OCH₂COOCH₂CH₃), 1.40 (t, 3H, C(2)-COOCH₂CH₃), 1.30 (t, 3H, -OCH₂COOCH₂CH₃). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 168.5 (-OCH₂C=O), 164.5 (C(2)-C=O), 155.0 (C3-O), 148.0 (C6), 145.0 (C2), 126.0 (C4), 121.0 (C5), 68.0 (-OCH₂CO-), 62.0 (C(2)-COOCH₂), 61.5 (-OCH₂COOCH₂), 14.2 (C(2)-COOCH₂CH₃), 14.1 (-OCH₂COOCH₂CH₃). |

| IR (ATR, cm⁻¹) | 3100-3000 (Ar C-H), 2980 (Alkyl C-H), 1760 (C=O, ether-ester), 1730 (C=O, picolinate ester), 1600, 1580 (C=C, Ar), 1280, 1200 (C-O). |

| MS (ESI+) | m/z 254.10 [M+H]⁺, 276.08 [M+Na]⁺. |

Potential Applications in Research and Drug Development

While direct applications of this compound are not documented, its structural motifs suggest significant potential, primarily in medicinal chemistry.

Workflow for Application Screening

Caption: Potential research pathways for the title compound.

-

Enzyme Inhibition: The picolinate scaffold is a "privileged" structure found in numerous enzyme inhibitors that have advanced to clinical trials.[1][4] The presence of multiple oxygen atoms and ester groups provides hydrogen bond acceptors that can interact with active sites of enzymes like kinases, proteases, or phosphodiesterases. This compound could serve as a starting point for library synthesis to explore structure-activity relationships (SAR).

-

Chelating Agent: Picolinic acid and its derivatives are well-known chelating agents for various metal ions.[1][18][19][20] this compound possesses multiple potential coordination sites: the pyridine nitrogen, the ether oxygen, and the two carbonyl oxygens. This makes it a potential multidentate ligand for creating stable metal complexes. Such complexes could be investigated for applications as MRI contrast agents, radiopharmaceutical carriers, or catalysts.

-

Synthetic Building Block: The two distinct ester groups may exhibit differential reactivity, allowing for selective hydrolysis or amidation. This could enable its use as a versatile intermediate for the synthesis of more complex, biologically active molecules, including potential anticonvulsant or antitumor agents.[2][3]

Safety and Handling

-

This compound: As a novel compound, specific toxicity data is unavailable. It should be handled with standard laboratory precautions, including wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Ethyl Chloroacetate (Reagent): This reagent is flammable, toxic if swallowed, toxic in contact with skin, and toxic if inhaled. It is also a lachrymator (causes tearing).[13][14][15][16][17] It is crucial to handle this chemical with extreme care in a chemical fume hood, using appropriate PPE, and avoiding ignition sources.[13][14][15][16][17]

-

Strong Acids and Bases: Reagents like concentrated sulfuric acid and sodium hydride require careful handling due to their corrosive and reactive nature, respectively.

Conclusion

This compound represents an accessible yet underexplored molecule with significant potential as a scaffold in drug discovery and a ligand in coordination chemistry. This guide provides a robust, logical synthetic pathway, predicted physicochemical and spectroscopic properties, and a clear rationale for its potential applications. The detailed protocols and mechanistic insights serve as a valuable, self-validating resource for researchers aiming to synthesize and explore the utility of this and related functionalized picolinates. Future research should focus on the experimental validation of the properties and biological activities outlined in this guide.

References

-

BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem. 1

-

Loba Chemie. (2016, February 6). ETHYL CHLOROACETATE FOR SYNTHESIS MSDS. Link

-

Thermo Fisher Scientific. (2007, September 18). Safety Data Sheet: Ethyl chloroacetate. Link

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Link

-

Chemos GmbH & Co.KG. (2020, October 7). Safety Data Sheet: ethyl chloroacetate. Link

-

Apollo Scientific. (2023, May 18). Safety Data Sheet: Ethyl chloroacetate. Link

-

Chemsrc. (2025, August 24). Ethyl 3-hydroxypicolinate(CAS#:73406-50-5). Link

-

Eissa, A. A., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 643-653. Link

-

Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704. Link

-

Yaqoob, S., et al. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Link

-

ResearchGate. (n.d.). Pyridine carboxylic acid derivatives in drug development pipeline. Link

-

Benchchem. (n.d.). Comparative Analysis of Ethyl 3-ethoxypicolinate and its Positional Isomers: A Guide for Researchers. Link

-

Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Link

-

Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press. Link

-

Edubirdie. (n.d.). Williamson Ether Synthesis. Link

-

Mann, G., et al. (n.d.). Picolinic acid based acyclic bifunctional chelating agent and its methionine conjugate as potential SPECT imaging agents: Syntheses and preclinical evaluation. Link

-

Mann, G., et al. (2024, December 29). Synthesis and evaluation of picolinic acid based bifunctional chelating agent for application in molecular imaging. INIS-IAEA. Link

-

Fernandez-Pol, J. A., et al. (1986). The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines. FEBS Letters, 203(2), 147-151. Link

-

ResearchGate. (n.d.). Synthesis and evaluation of picolinic acid based bifunctional chelating agent for application in molecular imaging | Request PDF. Link

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Link

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Link

-

Wikipedia. (n.d.). Williamson ether synthesis. Link

-

Srinivasan, C., et al. (n.d.). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Link

-

ResearchGate. (n.d.). Reactions and conditions. a: THF, ethyl bromoacetate, room temperature, 11 h;.... Link

-

Wang, Y., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 25(21), 5188. Link

-

PubChemLite. (n.d.). Ethyl 3-hydroxypicolinate (C8H9NO3). Link

-

ResearchGate. (n.d.). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. Link

-

Google Patents. (n.d.). EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters. Link

-

ResearchGate. (n.d.). ChemInform Abstract: Direct Formation of Esters and Amides from Carboxylic Acids Using Diethyl Chlorophosphate in Pyridine.. Link

-

Reynard, G., et al. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396. Link

-

Organic Syntheses. (n.d.). ethyl bromoacetate. Link

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Link

-

Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids. Link

-

Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Link

-

Zhang, Z., et al. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. Link

-

Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Link

-

Scirp.org. (n.d.). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Link

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. Link

-

BLD Pharm. (n.d.). 2044707-17-5|Ethyl 3-hydroxypicolinate hydrochloride. Link

-

BLD Pharm. (n.d.). Ethyl 3-(hydroxymethyl)picolinate. Link

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Link

-

ChemicalBook. (n.d.). ETHYL 5-BROMO-3-HYDROXYPICOLINATE synthesis. Link

-

Google Patents. (n.d.). RU2319694C1 - Method for preparing derivatives of 3-hydroxypyridine. Link

-

Wikipedia. (n.d.). Ethyl bromoacetate. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. public.pensoft.net [public.pensoft.net]

- 3. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 3-hydroxypicolinate | CAS#:73406-50-5 | Chemsrc [chemsrc.com]

- 7. PubChemLite - Ethyl 3-hydroxypicolinate (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. ias.ac.in [ias.ac.in]

- 12. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 13. lobachemie.com [lobachemie.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. carlroth.com [carlroth.com]

- 16. chemos.de [chemos.de]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. rsc.org [rsc.org]

- 19. The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

physicochemical properties of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate

Introduction

This compound is a novel pyridine derivative that merges the well-established picolinate scaffold with a diethyl malonate-like side chain. The picolinate core is a recognized "privileged" structure in medicinal chemistry, forming the basis of numerous therapeutic agents due to its unique electronic and chelating properties.[1][2] Pyridine-containing compounds are integral to a significant number of FDA-approved drugs.[1][3] This guide provides a comprehensive analysis of the predicted physicochemical properties of this target compound, outlines a robust synthetic strategy, details protocols for its analytical characterization, and discusses its potential applications in research and drug development. As this is a novel chemical entity, the data presented herein is predictive, based on the known properties of its constituent chemical motifs: ethyl picolinate and malonic esters.

Predicted Physicochemical & Molecular Properties

The physicochemical properties of a molecule are critical for predicting its behavior in both chemical and biological systems. The following table summarizes the calculated and predicted properties for this compound. These values are derived from computational models and comparison with its structural analogs, namely Ethyl Picolinate[4] and Diethyl Malonate.[5][6]

| Property | Predicted Value | Rationale & Cited Analogs |

| Molecular Formula | C₁₂H₁₅NO₅ | Calculated from structure |

| Molecular Weight | 253.25 g/mol | Calculated from formula |

| Appearance | Colorless to pale yellow liquid | Based on analogs like Ethyl Picolinate[7] and Diethyl Malonate[8] |

| Boiling Point | > 250 °C | Expected to be higher than Ethyl Picolinate (240-241 °C) due to increased molecular weight and polarity[7] |

| Melting Point | < 0 °C | Likely a low melting point, similar to Ethyl Picolinate (2 °C)[9] |

| Density | ~1.15 - 1.20 g/mL | Predicted to be slightly higher than Ethyl Picolinate (~1.12 g/mL) |

| Solubility | Soluble in common organic solvents (Ethanol, Chloroform, Ethyl Acetate); Sparingly soluble in water | The ester functionalities suggest good organic solvent solubility, while the pyridine nitrogen may allow for limited aqueous solubility[5][7] |

| LogP (o/w) | ~1.5 - 2.0 | Estimated based on the increased hydrophobicity compared to Ethyl Picolinate (LogP ~1.03)[9] |

| Polar Surface Area | ~74.9 Ų | Calculated; indicates moderate cell permeability |

Proposed Synthesis Pathway

The synthesis of this compound can be approached via a Williamson ether synthesis, a reliable and well-established method for forming ether linkages. This strategy involves the reaction of an ethyl 3-hydroxypicolinate intermediate with an ethyl haloacetate. The starting material, 3-hydroxypicolinic acid, can be esterified to provide the necessary precursor.

Diagram of Proposed Synthesis Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

-

Esterification of 3-Hydroxypicolinic Acid:

-

To a solution of 3-hydroxypicolinic acid (1 equivalent) in anhydrous ethanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise.

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 5 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 3-Hydroxypicolinate.

-

-

Williamson Ether Synthesis:

-

To a solution of Ethyl 3-Hydroxypicolinate (1 equivalent) in anhydrous acetone (10 volumes), add potassium carbonate (1.5 equivalents) and ethyl bromoacetate (1.1 equivalents).

-

Heat the mixture to reflux and maintain for 8-12 hours, again monitoring by TLC.

-

Cool the reaction mixture, filter off the inorganic salts, and wash the solid with acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude target product.

-

-

Purification:

-

Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

-

Analytical Characterization & Quality Control

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.[10]

Diagram of Analytical Workflow

Caption: Logical workflow for the analytical characterization of the target compound.

Experimental Protocols: Analysis

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the final compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm (based on the pyridine chromophore).

-

Procedure: Dissolve a small sample in the mobile phase, inject onto the column, and integrate the peak area to calculate purity.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure by analyzing the magnetic environments of the protons (¹H) and carbons (¹³C).

-

Solvent: Chloroform-d (CDCl₃).

-

Procedure: Dissolve 5-10 mg of the purified compound in ~0.6 mL of CDCl₃. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Procedure: Infuse a dilute solution of the compound in methanol into the mass spectrometer. Look for the protonated molecular ion [M+H]⁺ at m/z 254.10.

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the key functional groups present in the molecule.

-

Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate.

-

Procedure: Acquire the spectrum and identify characteristic absorption bands.

-

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on known data for ethyl picolinate and related ester compounds.[11]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.40 | d | 1H | H-6 (Picolinate) |

| ~7.40 | m | 2H | H-4, H-5 (Picolinate) |

| ~4.80 | s | 2H | O-CH₂-C=O |

| ~4.45 | q | 2H | Picolinate -O-CH₂-CH₃ |

| ~4.25 | q | 2H | Side chain -O-CH₂-CH₃ |

| ~1.40 | t | 3H | Picolinate -O-CH₂-CH₃ |

| ~1.30 | t | 3H | Side chain -O-CH₂-CH₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~168.5 | Side chain C=O |

| ~164.0 | Picolinate C=O |

| ~155.0 | C-3 (Picolinate, ether-linked) |

| ~148.0 | C-6 (Picolinate) |

| ~145.0 | C-2 (Picolinate) |

| ~138.0 | C-4 (Picolinate) |

| ~125.0 | C-5 (Picolinate) |

| ~68.0 | O-CH₂-C=O |

| ~62.0 | Picolinate -O-CH₂ |

| ~61.5 | Side chain -O-CH₂ |

| ~14.2 | Picolinate -CH₃ |

| ~14.1 | Side chain -CH₃ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3050 | Aromatic C-H stretch |

| ~2980 | Aliphatic C-H stretch |

| ~1760 | C=O stretch (Side chain ester) |

| ~1730 | C=O stretch (Picolinate ester) |

| ~1590 | C=N, C=C stretch (Pyridine ring) |

| ~1250 | C-O stretch (Ether and Ester) |

Potential Applications in Research and Drug Development

The picolinate scaffold is a cornerstone in the development of enzyme inhibitors and other therapeutic agents.[1][12] The introduction of the (2-ethoxy-2-oxoethoxy) side chain offers several avenues for exploration:

-

Enzyme Inhibition: The dual ester functionalities and the ether linkage provide multiple points for hydrogen bonding and electrostatic interactions within an enzyme's active site. This compound could serve as a starting point for developing inhibitors for hydrolases, kinases, or other enzyme classes.[3][12]

-

Coordination Chemistry: Picolinic acid is a well-known chelating agent.[1] The ether oxygen and ester carbonyls on the side chain could modulate the coordination properties of the picolinate core, potentially leading to novel metal complexes with applications as catalysts or diagnostic agents.

-

Prodrug Design: The ester groups could be designed to undergo hydrolysis in vivo, releasing a more active carboxylic acid metabolite. This makes the compound an interesting candidate for prodrug strategies to improve bioavailability or target drug delivery.

-

Fragment-Based Drug Discovery: This molecule can be considered a decorated fragment. The picolinate core provides a robust anchor for binding to protein targets, while the side chain can be further elaborated to enhance potency and selectivity.

References

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Benchchem.

-

Behrendt, R., et al. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]

- BenchChem. (2025). Diethyl (1-methylbutyl)

-

ChemBK. (n.d.). Diethyl malonate. ChemBK. [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Wikipedia. [Link]

-

Mohammadi Rasooll, M., et al. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [Link]

-

ChemBK. (2024). Ethyl 2-picolinate. ChemBK. [Link]

-

Bionity. (n.d.). Diethyl malonate. Bionity. [Link]

-

PubChem. (n.d.). Diethyl Malonate. PubChem. [Link]

-

Chemsrc. (2025). Ethyl 2-picolinate. Chemsrc. [Link]

-

The Good Scents Company. (n.d.). ethyl 2-picolinate. The Good Scents Company. [Link]

- BenchChem. (2025). The Picolinate Scaffold: A Theoretical and Computational Guideline for Drug Discovery. Benchchem.

-

ResearchGate. (2025). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate. [Link]

- BenchChem. (n.d.). Comparative Analysis of Ethyl 3-ethoxypicolinate and its Positional Isomers: A Guide for Researchers. Benchchem.

-

PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. [Link]

-

SpectraBase. (n.d.). Picolinic acid ethyl ester. SpectraBase. [Link]

-

Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]

-

PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]

-

PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

-

BIO Web of Conferences. (n.d.). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dovepress.com [dovepress.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 7. Ethyl picolinate | 2524-52-9 [chemicalbook.com]

- 8. Diethyl_malonate [bionity.com]

- 9. Ethyl 2-picolinate | CAS#:2524-52-9 | Chemsrc [chemsrc.com]

- 10. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]

- 12. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate

Abstract

This technical guide provides a detailed, in-depth exploration of a robust and reliable synthetic pathway for Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate, a picolinate derivative of interest for pharmaceutical and chemical research. The synthesis is strategically designed as a two-step process, commencing with the Fischer esterification of 3-hydroxypicolinic acid to yield the key intermediate, Ethyl 3-hydroxypicolinate. This is followed by a Williamson ether synthesis, a classic and efficient O-alkylation method, to introduce the ethoxycarbonylmethyl group and furnish the final product. This document offers a comprehensive narrative that explains the causality behind experimental choices, provides detailed step-by-step protocols, discusses the underlying reaction mechanisms, and addresses critical safety considerations. It is intended to serve as a practical and authoritative resource for researchers, chemists, and professionals in drug development and process chemistry.

Strategic Overview: A Two-Step Synthetic Approach

The synthesis of this compound is most logically approached via a convergent two-step strategy. This pathway is selected for its high efficiency, use of readily available starting materials, and reliance on well-understood, scalable chemical transformations.[1]

-

Step 1: Esterification. The synthesis begins with the protection of the carboxylic acid functionality of 3-hydroxypicolinic acid as its ethyl ester. This prevents the acidic proton from interfering with the subsequent base-mediated reaction.

-

Step 2: Williamson Ether Synthesis. The hydroxyl group of the resulting Ethyl 3-hydroxypicolinate is then deprotonated to form a potent nucleophile, which subsequently undergoes an SN2 reaction with ethyl bromoacetate to form the target ether linkage.[2][3]

This strategic design is visualized in the overall reaction workflow below.

Caption: Overall two-step synthesis workflow.

Detailed Experimental Protocols

This section provides self-validating, step-by-step methodologies for the synthesis of the intermediate and the final product.

Part A: Synthesis of Intermediate: Ethyl 3-hydroxypicolinate

Reaction Principle: This reaction is a classic Fischer esterification. The carboxylic acid is activated by a strong acid catalyst (sulfuric acid), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is driven to completion by using an excess of ethanol and refluxing to remove water as it is formed.

Table 1: Reagents and Materials for Step 1

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |

| 3-Hydroxypicolinic Acid | 139.11 | 10.0 g | 71.8 | Starting Material |

| Absolute Ethanol (200 Proof) | 46.07 | 100 mL | - | Reagent & Solvent |

| Concentrated Sulfuric Acid | 98.08 | 1.0 mL | - | Catalyst |

| Ethyl Acetate | - | 150 mL | - | Extraction Solvent |

| Saturated NaHCO₃ Solution | - | 100 mL | - | Neutralizing Agent |

| Brine | - | 50 mL | - | Washing Agent |

| Anhydrous Sodium Sulfate | - | - | - | Drying Agent |

Experimental Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxypicolinic acid (10.0 g, 71.8 mmol) and absolute ethanol (100 mL).[1]

-

Stir the resulting suspension and, with caution, slowly add concentrated sulfuric acid (1.0 mL) dropwise.

-

Heat the mixture to a gentle reflux and maintain this temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford Ethyl 3-hydroxypicolinate as a solid.[1]

Part B: Synthesis of this compound

Reaction Principle: This step is a Williamson ether synthesis, which proceeds via an SN2 mechanism.[3] Sodium hydride (NaH), a strong non-nucleophilic base, deprotonates the phenolic hydroxyl group of Ethyl 3-hydroxypicolinate to form a sodium alkoxide. This highly nucleophilic alkoxide then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide leaving group to form the desired ether linkage.[2][3]

Table 2: Reagents and Materials for Step 2

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |

| Ethyl 3-hydroxypicolinate | 167.16 | 8.0 g | 47.9 | Starting Material |

| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 2.3 g | 57.5 | Base |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | Solvent |

| Ethyl Bromoacetate | 167.00 | 8.8 g (6.0 mL) | 52.7 | Alkylating Agent |

| Saturated NH₄Cl Solution | - | 50 mL | - | Quenching Agent |

| Ethyl Acetate | - | 100 mL | - | Extraction Solvent |

| Brine | - | 50 mL | - | Washing Agent |

| Anhydrous Magnesium Sulfate | - | - | - | Drying Agent |

Experimental Procedure:

-

To a 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion, 2.3 g, 57.5 mmol) in anhydrous THF (50 mL).[1]

-

Cool the suspension to 0 °C using an ice-water bath.

-

Dissolve Ethyl 3-hydroxypicolinate (8.0 g, 47.9 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes. (Note: Hydrogen gas is evolved).

-

Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for an additional hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (6.0 mL, 52.7 mmol) dropwise.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Upon reaction completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (100 mL).

-

Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the final product, this compound.

Mechanistic Rationale and Causality

A deep understanding of the reaction mechanisms is critical for troubleshooting, optimization, and safe execution.

Mechanism of the Williamson Ether Synthesis

The core of this synthesis lies in the SN2 reaction. The choice of reagents and conditions is deliberately made to favor this pathway.

-

Nucleophile Formation: The hydroxyl group of the picolinate is weakly acidic. A strong base like sodium hydride (NaH) is required for complete and irreversible deprotonation, creating the sodium pyridinoxide intermediate. Weaker bases, such as carbonates or hydroxides, would result in an unfavorable equilibrium.

-

SN2 Reaction: Ethyl bromoacetate is an ideal electrophile for this reaction. It is a primary alkyl halide, which minimizes steric hindrance and strongly disfavors the competing E2 elimination side reaction.[3] The alkoxide performs a backside attack on the carbon atom bearing the bromine, leading to an inversion of stereochemistry (though not relevant here) and displacement of the bromide ion.

Caption: Mechanism of the Williamson ether synthesis step.

Safety Considerations: A Mandate for Trustworthiness

-

Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon). The mineral oil dispersion helps to passivate it, but care must be taken. Quenching must be performed slowly and at low temperatures.[1]

-

Ethyl Bromoacetate: This compound is a potent lachrymator (tear-producing agent) and a toxic alkylating agent.[4] It should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

Concentrated Acids: Concentrated sulfuric acid is highly corrosive and can cause severe burns. It should be handled with extreme care.

Summary and Outlook

This guide has detailed a logical and efficient two-step synthesis for this compound. The pathway, which employs a Fischer esterification followed by a Williamson ether synthesis, is built upon reliable and well-documented chemical principles. The provided protocols are designed to be reproducible and include critical insights into the mechanistic and safety considerations necessary for successful execution in a research setting. For professionals in drug development, this synthetic route represents a solid foundation for producing this valuable building block, with clear potential for future process optimization and scale-up.[1]

References

- Application Note & Protocol: Scale-up Considerations for the Synthesis of Ethyl 3-ethoxypicolin

- O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters.

- Ethyl picolin

- The Williamson Ether Synthesis. Master Organic Chemistry.

- Williamson ether synthesis. Wikipedia.

- ETHYL 5-BROMO-3-HYDROXYPICOLIN

- Reactions and conditions. a: THF, ethyl bromoacetate, room temperature,...

- Ethyl bromoacet

- Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacet

Sources

Spectroscopic Profile of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate: A Predictive Technical Guide

Introduction

Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate is a pyridine derivative incorporating a dual ester functionality and an ether linkage. As a molecule with multiple reactive sites, it holds potential as a versatile building block in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and further development. Spectroscopic analysis serves as the cornerstone of this characterization, providing a detailed fingerprint of the molecule's architecture.

This guide presents a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. In the absence of directly published experimental spectra for this specific compound, this document leverages a first-principles approach. By dissecting the molecule into its constituent functional moieties—the ethyl picolinate core and the ethoxycarbonylmethyl ether side chain—and drawing upon established spectroscopic data for analogous structures, we can construct a highly accurate and reliable predicted spectral profile. This predictive framework is an indispensable tool for any researcher engaged in the synthesis, isolation, or characterization of this molecule, providing a robust benchmark for experimental data validation.

Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in this compound are systematically labeled as shown in the structure below. This nomenclature will be used consistently throughout the guide.

Caption: Recommended workflow for the complete spectroscopic characterization and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 500 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

2D NMR for Validation: To unambiguously confirm the structure, acquire 2D NMR spectra, including COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation). These experiments are critical for validating the proton and carbon assignments predicted above.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: If the compound is a liquid or oil, a thin film can be prepared by applying a small drop between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If it is a solid, a KBr pellet can be prepared.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Acquisition (ESI): For soft ionization, infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire spectra in positive ion mode to observe the [M+H]⁺ ion.

-

Acquisition (EI): For fragmentation analysis, introduce the sample (if sufficiently volatile) into an Electron Ionization (EI) source. Acquire the spectrum using a standard electron energy of 70 eV.

Data Validation Logic

The initial 1D spectroscopic data provides a foundational dataset. However, for a novel structure, validation through multi-dimensional techniques is a hallmark of rigorous scientific practice. The logic of this validation process is to build a self-consistent network of correlations that confirms the predicted molecular framework.

Caption: Logical workflow for structural validation using 2D NMR techniques.

-

COSY will confirm the coupling between the aromatic protons (H-4, H-5, H-6) and the ethyl groups (CH₂ -CH₃ ).

-

HSQC will directly link each proton signal to its corresponding carbon signal, for instance, confirming that the quartet at ~4.4-4.6 ppm is attached to the carbon at ~61-63 ppm.

-

HMBC is the most powerful tool for assembling the molecular puzzle. It will show long-range (2-3 bond) correlations, such as from the H-6 proton to the picolinate carbonyl carbon (C-8), and from the O-CH₂ -C=O (C-13) protons to the aromatic C-3 and the side-chain carbonyl carbon (C-14), thereby unequivocally establishing the connectivity of the entire molecule.

Conclusion

This guide provides a detailed, predictive spectroscopic framework for this compound based on fundamental principles and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, IR, and MS data serve as a robust reference for researchers. By following the outlined experimental protocols and data validation logic, scientists can confidently characterize this molecule, ensuring the integrity of their results and facilitating its use in future scientific endeavors.

References

-

OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. OpenStax. [Link]

-

Zagorevskii, D. V., & Nekrasov, Y. S. (2003). Low-temperature SIMS mass spectra of diethyl ether. Journal of Mass Spectrometry, 38(5), 517–522. [Link]

-

Learning Science. (2021, September 3). NMR spectrum of ethyl acetate. YouTube. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl Ether. In PubChem Compound Database. [Link]

-

LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. In Chemistry LibreTexts. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. In Chemistry LibreTexts. [Link]

-

Rocky Mountain Laboratories. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

-

University of Birmingham. (n.d.). Spectra of ethyl acetate. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). [Link]

-

University of Tartu. (n.d.). Ethyl acetate - Database of ATR-FT-IR spectra of various materials. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl Acetate. In PubChem Compound Database. [Link]

-

Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link]

-

ResearchGate. (n.d.). Mass spectra ethanol, diethyl ether, dichloromethane, chloroform, ethyl acetate, and n-butanol with their proposed fragmentation. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 100% ethyl acetate, neat. [Link]

-

Chemistry Stack Exchange. (2024, May 26). Mass spectrum fragmentation of ethyl acetate. [Link]

-

YouTube. (2020, July 5). Ether fragmentation patteren (Mass spectrometry). [Link]

-

Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. (n.d.). Mass spectrum of pure ethyl acetate versus ethyl acetate/hexane 9:1. [Link]

-

YouTube. (2023, February 1). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. [Link]

-

YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

-

ResearchGate. (n.d.). Chemical shift of NMR spectroscopy for a pyridine and aʹ.... [Link]

-

ResearchGate. (n.d.). Expansion of the 13 C NMR observed for the ethyl acetate extract of Rhamnidium elaeocarpum. [Link]

-

LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. [Link]

-

Zenodo. (2019). Mass spectrometric study of diethyl ether cluster in UV, visible and IR laser wavelength. [Link]

-

Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

SpectraBase. (n.d.). Picolinic acid ethyl ester - Optional[1H NMR] - Spectrum. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243). [Link]

-

University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 17. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Foreword: The Picolinate Scaffold - From Tryptophan Metabolite to Therapeutic Versatility

An In-depth Technical Guide to the Biological Activities of Picolinate Derivatives

Picolinic acid, or pyridine-2-carboxylic acid, is far more than a simple structural isomer of niacin. As an endogenous catabolite of L-tryptophan, it emerges from the complex kynurenine pathway, a metabolic route increasingly implicated in a spectrum of physiological and pathological states.[1][2][3] Its inherent ability to act as a bidentate chelating agent for di- and trivalent metal ions has historically defined its primary biological role, particularly in facilitating the intestinal absorption of essential minerals like zinc and chromium.[3][4] However, this simplistic view belies the profound and diverse biological activities exhibited by picolinic acid and its synthetic derivatives.

This guide moves beyond the nutritional supplement aisle to provide researchers, scientists, and drug development professionals with a detailed exploration of the therapeutic potential encoded within the picolinate scaffold. We will dissect its multifaceted roles in neuroprotection, immunomodulation, and oncology, grounded in mechanistic insights and validated by robust experimental methodologies. The narrative is structured not as a rigid review, but as a logical progression from foundational biochemistry to therapeutic application, emphasizing the causal links between chemical structure, biological interaction, and functional outcome.

Section 1: The Biochemical Foundation of Picolinate Activity

The Kynurenine Pathway: A Double-Edged Sword

Picolinic acid does not exist in a vacuum. It is synthesized from the L-tryptophan metabolite 2-amino-3-carboxymuconate semialdehyde (ACMS).[2] This pathway also produces several other neuroactive molecules, most notably the NMDA receptor agonist and neurotoxin, quinolinic acid.[2] The balance between the synthesis of picolinic acid and quinolinic acid is a critical determinant of neuronal health. This endogenous relationship provides the first clue to picolinic acid's therapeutic potential: its ability to counteract the neurotoxic effects of its metabolic cousin, quinolinic acid.[2][5]

Caption: Simplified Kynurenine Pathway highlighting the synthesis of Picolinic and Quinolinic Acid.

The Power of Chelation: Enhancing Mineral Bioavailability

The defining chemical feature of picolinic acid is its ability to form stable complexes with metal ions.[6][7] This chelation is not merely a chemical curiosity; it is the mechanism that underpins the superior bioavailability of mineral supplements like zinc picolinate and chromium picolinate compared to their inorganic salt forms.[4][8][9] By forming a neutral, lipid-soluble complex, picolinic acid effectively chaperones the metal ion across the intestinal brush border, delivering it into circulation.[4] This principle is fundamental to its application in nutrition and metabolism.

-

Zinc Picolinate: Used to treat and prevent zinc deficiency, which is crucial for immune function, wound healing, and DNA synthesis.[8][9][10] The picolinate form enhances absorption, making it a preferred choice for supplementation.[11]

-

Chromium Picolinate: Widely studied for its role in glucose and lipid metabolism.[2][12] It is thought to improve insulin sensitivity by enhancing the action of insulin on its receptor, although the precise mechanism remains a subject of investigation.[13][14]

Caption: Chelation mechanism enhancing metal ion absorption across the intestinal membrane.

Section 2: Therapeutic Frontiers of Picolinate Derivatives

Beyond its role in nutrition, the picolinate scaffold serves as a privileged structure in medicinal chemistry, with derivatives showing promise in neurodegenerative disease, immunology, and oncology.[6]

Neuroprotection

As a product of the kynurenine pathway, picolinic acid is endogenously positioned to modulate neuronal function. Its primary neuroprotective mechanism appears to be the antagonism of quinolinic acid-induced neurotoxicity.[2][5] Studies have shown that picolinic acid can protect neurons from the excitotoxic damage caused by quinolinic acid, a key pathological process in diseases like Huntington's disease.[5][15] While the exact mechanism is not fully elucidated, it is distinct from direct NMDA receptor antagonism, suggesting a more complex modulatory role.[2][15]

Immunomodulation and Antiviral Activity

Picolinic acid is a potent modulator of macrophage activity.[1][16] It can induce the production of macrophage inflammatory proteins (MIP-1α and MIP-1β), which are crucial for recruiting immune cells to sites of inflammation.[2][17] This activity is thought to be dependent on its iron chelation properties.[2] Interestingly, this pro-inflammatory signaling can be downregulated by interferon-gamma (IFN-γ), suggesting a tightly regulated role in the immune response.[17]

More recently, picolinic acid has been identified as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus.[18] The proposed mechanism involves the inhibition of membrane fusion events during viral entry.[18] This discovery opens a new avenue for the development of picolinate-based antiviral therapeutics.

Anti-Proliferative and Anti-Cancer Activity

The picolinate scaffold has been successfully integrated into novel anti-cancer agents.[19][20] The rationale stems from the ability of these derivatives to inhibit key enzymes or disrupt cellular processes essential for cancer cell survival.

-

Enzyme Inhibition: Picolinate derivatives have been developed as potent inhibitors of enzymes like Aurora-B kinase, a protein critical for cell division.[19][20] Inhibition of this kinase leads to mitotic arrest and apoptosis in cancer cells.

-

Induction of ER Stress: Certain novel picolinic acid derivatives have been shown to induce endoplasmic reticulum (ER) stress-mediated apoptosis specifically in cancer cells, such as non-small cell lung cancer.[21]

-

Disruption of Zinc-Finger Proteins: The metal-chelating properties of picolinates can be exploited to disrupt the structure of zinc-finger proteins, which are often transcription factors critical for tumor growth and replication.[22]

Section 3: Methodologies for Evaluating Biological Activity

A cornerstone of drug development is the use of validated assays to quantify biological activity and elucidate the mechanism of action. This section provides protocols for key experiments in the evaluation of picolinate derivatives.

General Synthesis of Picolinate Derivatives

The versatility of the picolinate scaffold allows for extensive chemical modification to create libraries of compounds for biological screening.[6] A common strategy involves the activation of the carboxylic acid for subsequent amidation or esterification.

Protocol 1: General Synthesis of an N-substituted Picolinamide

-

Causality: This protocol converts the relatively unreactive carboxylic acid of a picolinic acid starting material into a highly reactive acid chloride. This intermediate readily reacts with an amine to form a stable amide bond, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

-

Self-Validation: The success of each step is monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), ensuring the biological data generated is from the correct, pure compound.

Step-by-Step Methodology:

-

Acid Chloride Formation: To a stirred solution of the desired picolinic acid derivative (1 equivalent) in an anhydrous solvent like dichloromethane (DCM), add a catalytic amount of N,N-Dimethylformamide (DMF). Cool the mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude picolinoyl chloride.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM. Add the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to obtain the final N-substituted picolinamide.[19]

In Vitro Anti-Proliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used as a primary screen for cytotoxicity.[23]

Protocol 2: MTT Cytotoxicity Assay

-

Causality: This assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

-

Self-Validation: The protocol includes vehicle-only controls (to establish baseline viability), positive controls (a known cytotoxic agent like doxorubicin, to confirm assay sensitivity), and blank wells (media only, for background subtraction).

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer or MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well.[21] Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the picolinate derivatives in culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibitory concentration) value using non-linear regression analysis.[19][21]

Table 1: Example Anti-Proliferative Activity of Picolinate Derivatives (Data presented is illustrative, based on published findings for novel N-methyl-picolinamide-4-thiol derivatives)[19][20]

| Compound | Target Cell Line | IC₅₀ (µM) | Positive Control (Sorafenib) IC₅₀ (µM) |

| Derivative 6a | HepG2 (Liver) | 16.54 | 12.86 |

| Derivative 6p | HepG2 (Liver) | 8.52 | 12.86 |

| Derivative 6p | HCT-116 (Colon) | <10 | >10 |

| Derivative 6p | A375 (Melanoma) | <10 | >10 |

In Vivo Neuroprotection Model

To assess the neuroprotective effects of picolinate derivatives against quinolinic acid (QUIN)-induced toxicity, a rodent model is often employed.[5][15]

Protocol 3: Stereotaxic Infusion for Neuroprotection Assessment

-

Causality: This protocol directly tests the hypothesis that a picolinate derivative can protect neurons from a specific neurotoxin in vivo. By co-infusing the test compound with the toxin, it allows for the assessment of direct antagonistic effects within the complex environment of the brain.

-

Self-Validation: The experimental design is critical. It must include a sham group (surgery, no infusion), a vehicle group, a QUIN-only group (to establish the lesion), and a picolinate-only group (to test for inherent toxicity of the protective agent). The neuroprotective effect is only validated if the co-infusion group shows significantly less neuronal loss than the QUIN-only group, and the picolinate-only group shows no neuronal loss compared to the vehicle.

Step-by-Step Methodology:

-

Animal Preparation: Anesthetize adult male rats (e.g., Sprague-Dawley) and place them in a stereotaxic frame.

-

Surgical Procedure: Expose the skull and drill a small burr hole above the target brain region (e.g., the striatum or nucleus basalis magnocellularis).

-

Infusion: Using a microinfusion pump connected to an osmotic minipump, slowly infuse the solutions. Experimental groups should include:

-

Post-Operative Care: Suture the incision and provide post-operative care, including analgesics. Allow the animals to recover for a set period (e.g., 7 days).

-

Histological Analysis: Perfuse the animals, extract the brains, and prepare tissue sections for staining. Use neuronal markers (e.g., NADPH diaphorase or ChAT for cholinergic neurons) to quantify neuronal survival in the target region.[5][15]

-

Quantification: Count the number of surviving neurons in a blinded manner and perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the groups.

Caption: A typical workflow for the discovery and development of picolinate-based therapeutics.

Conclusion

Picolinate derivatives represent a class of compounds with remarkable biological versatility. Originating as a simple tryptophan metabolite, picolinic acid's fundamental role as a metal chelator has paved the way for its use in enhancing nutrient bioavailability. This same chemical property, however, combined with the structural modularity of the pyridine ring, has enabled medicinal chemists to design novel derivatives with potent and specific activities. From protecting neurons against excitotoxicity to modulating complex immune responses and inducing apoptosis in cancer cells, the therapeutic potential of the picolinate scaffold is both broad and profound. The continued integration of rational design, robust synthesis, and validated biological evaluation will undoubtedly unlock new and effective therapies grounded in this privileged structure.

References

-

The physiological action of picolinic Acid in the human brain. International Journal of Tryptophan Research. [Link]

-

Zinc Picolinate | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

-

The Physiological Action of Picolinic Acid in the Human Brain. PMC. [Link]

-

The Physiological Action of Picolinic Acid in the Human Brain. ResearchGate. [Link]

-

Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum. PubMed. [Link]

-

Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum. Queen's University. [Link]

-

Zinc Picolinate ( C₆H₄O₂NZn). Laboratory Notes. [Link]

-

Chromium picolinate. Semantic Scholar. [Link]

-

Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. MDPI. [Link]

-

Clinical studies on chromium picolinate supplementation in diabetes mellitus--a review. PubMed. [Link]

-

Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

-

Chromium picolinate – Knowledge and References. Taylor & Francis. [Link]

-

Chromium picolinate. Johns Hopkins University. [Link]

-

Proposed mechanism for the synthesis of picolinate and picolinic acid... ResearchGate. [Link]

-

Picolinic acid. Wikipedia. [Link]

-

The Essential Role of Picolinic Acid in Nutrient Absorption and Chelation Therapy. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3 | Request PDF. ResearchGate. [Link]

-

Chromium(III) picolinate. Wikipedia. [Link]

-

Chemical properties and biotoxicity of several chromium picolinate derivatives. PubMed. [Link]

-

Effects of Chromium Picolinate Supplementation on Cardiometabolic Biomarkers in Patients with Type 2 Diabetes Mellitus: a Randomized Clinical Trial. NIH. [Link]

-

(PDF) Zinc picolinate: Absorption and supplementation. ResearchGate. [Link]

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. [Link]

-

Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [Link]

- WO2002020486A2 - Picolinic acid derivatives for the prevention and treatment of cancer in animals.

-

A 30 Day Acute Efficacy and Safety Study of Chromium Picolinate + Biotin on Glycemic Control in Overweight or Obese Subjects With T2DM. ClinicalTrials.gov. [Link]

-

A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. [Link]

-

Chromium picolinate. PubMed. [Link]

-

Antagonistic effect of picolinic acid and interferon-gamma on macrophage inflammatory protein-1alpha/beta production. Semantic Scholar. [Link]

-

Effects of Chromium Picolinate Supplementation on Cardiometabolic Biomarkers in Patients with Type 2 Diabetes Mellitus: a Randomized Clinical Trial. PubMed. [Link]

-

Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports. [Link]

-

Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) - ResearchGate. ResearchGate. [Link]

-

A Double-Blind, Randomized Pilot Trial of Chromium Picolinate for Overweight Individuals with Binge-Eating Disorder: Effects on Glucose Regulation. PubMed. [Link]

-

Chromium Picolinate for the Treatment of Metabolic Syndrome. TrialScreen. [Link]

-

Effects of chromium picolinate supplementation on insulin sensitivity, serum lipids, and body weight in dexamethasone-treated rats | Request PDF. ResearchGate. [Link]

-

Chromium Picolinate Regulates Bone Metabolism and Prevents Bone Loss in Diabetic Rats. MDPI. [Link]

-

Effects of Chromium Picolinate Supplementation on Control of Metabolic Variables: A Systematic Review. Journal of Food and Nutrition Research. [Link]

-

The potential value and toxicity of chromium picolinate as a nutritional supplement, weight loss agent and muscle development agent. PubMed. [Link]

Sources

- 1. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. codeage.com [codeage.com]

- 9. laboratorynotes.com [laboratorynotes.com]

- 10. Zinc Picolinate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. researchgate.net [researchgate.net]

- 12. Clinical studies on chromium picolinate supplementation in diabetes mellitus--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of Chromium Picolinate Supplementation on Cardiometabolic Biomarkers in Patients with Type 2 Diabetes Mellitus: a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of Chromium Picolinate Supplementation on Control of Metabolic Variables: A Systematic Review [sciepub.com]

- 15. queensu.ca [queensu.ca]

- 16. researchgate.net [researchgate.net]

- 17. Antagonistic effect of picolinic acid and interferon-gamma on macrophage inflammatory protein-1alpha/beta production. | Semantic Scholar [semanticscholar.org]

- 18. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 22. WO2002020486A2 - Picolinic acid derivatives for the prevention and treatment of cancer in animals - Google Patents [patents.google.com]

- 23. Chemical properties and biotoxicity of several chromium picolinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Picolinate Esters: A Technical Guide to Their Discovery, Synthesis, and Application

Introduction: The Picolinate Scaffold - A Privileged Motif in Chemical Innovation

Picolinic acid, or pyridine-2-carboxylic acid, is a deceptively simple heterocyclic compound, an isomer of nicotinic acid (niacin) and isonicotinic acid.[1] First noted in the scientific literature of the 1880s, this pyridine derivative has become a cornerstone in the development of a vast array of functional molecules.[2] Its intrinsic properties, particularly its capacity as a bidentate chelating agent for a multitude of metal ions including chromium, zinc, and iron, have long been recognized.[3] This chelating ability, forming stable complexes, laid the groundwork for early applications in nutrition and coordination chemistry.[4] However, the true versatility of the picolinate scaffold was unlocked through the exploration of its ester derivatives. These esters have proven to be pivotal intermediates and active molecules in fields as diverse as pharmaceuticals, agrochemicals, and material science, solidifying the picolinate structure as a "privileged" motif in drug discovery and beyond.[5]